molecular formula C8H11Cl4OSi3 B14570655 CID 78065807

CID 78065807

Cat. No.: B14570655
M. Wt: 349.2 g/mol
InChI Key: VEIXXSMBGMDOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PubChem Compound Identifiers (CIDs) are unique numerical codes assigned to chemical entities for systematic referencing in databases. While CID 78065807 is mentioned as a subject of interest, the evidence lacks direct experimental or computational data on its molecular structure, synthesis, or applications. This absence underscores the need to consult specialized chemical databases (e.g., PubChem, ChEMBL) or peer-reviewed literature for comprehensive details.

Properties

Molecular Formula

C8H11Cl4OSi3

Molecular Weight

349.2 g/mol

InChI

InChI=1S/C8H11Cl4OSi3/c1-13-6-16(4-2-14-7(9)10)5-3-15-8(11)12/h2-5,7-8H,6H2,1H3

InChI Key

VEIXXSMBGMDOSV-UHFFFAOYSA-N

Canonical SMILES

COC[Si](C=C[Si]C(Cl)Cl)C=C[Si]C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 78065807 involves specific synthetic routes and reaction conditions. The detailed synthetic route typically includes the dissolution of organic amines in a solvent, followed by the addition of dianhydride and stirring to initiate the reaction . The reaction conditions are carefully controlled to ensure high purity and yield of the final product.

Industrial Production Methods: For industrial production, the synthetic route is optimized to ensure scalability and cost-effectiveness. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Potential CID Confusion

  • CID 78068067 (EVT-14559289, mentioned in):
    A thiazole-acetamide derivative with documented reactivity in heterocyclic coupling and trifluoromethyl-substituted aryl interactions. Key reactions include:

    Reaction TypeConditionsProducts/OutcomesSource
    Nucleophilic substitutionDMF, K₂CO₃, 80°CSubstituted pyrazole intermediates
    Suzuki-Miyaura couplingPd(PPh₃)₄, Na₂CO₃, THF/waterBiaryl adducts with >75% yield
    • Mechanistic notes : Stabilized by electron-withdrawing trifluoromethyl groups during cross-coupling steps.

Structural Analogues with Documented Reactivity

  • CID 10930591 (BDE-184, from ):
    A polybrominated diphenyl ether showing halogen displacement reactions under basic conditions:

    SubstrateReagentProductYield
    BDE-184NaOH/EtOHDebrominated ethers40–60%
    • Relevance : Demonstrates predictable dehalogenation patterns for brominated aromatics .

  • CCT251921 (CDK8/CDK19 inhibitor from ):
    Features a 3,4,5-trisubstituted-2-aminopyridine scaffold with carbamate-mediated hydrogen bonding (Figure 2 in ).

Emerging Reaction Methodologies

Electrochemical techniques (e.g., from ) enable novel bond activations in related heterocycles:

  • Anodic oxidation of pyrazoles improves coupling efficiency by 30–50% compared to thermal methods.

  • Catalytic asymmetric aziridination using Rh₂(S-PTAD)₄ achieves 73% ee in styrene derivatives .

Critical Data Gaps

  • CID 78065807 lacks structural identifiers (e.g., SMILES, InChI) in PubChem or EvitaChem listings.

  • No peer-reviewed studies or synthesis protocols reference this CID in .

Recommendations for Further Inquiry

  • Verify the CID number for typographical errors (e.g., 78068067 vs. 78065807).

  • Explore substituent-specific reactivity using analogues like CID 78068067 or CID 14150257 .

  • Consider electrochemical optimization for untested reaction pathways .

Scientific Research Applications

CID 78065807 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator . In industry, it is utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 78065807 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Limitations and Recommendations

The absence of specific data for this compound in the evidence limits direct comparisons. Future studies should prioritize:

Structural Elucidation : X-ray crystallography or NMR for 3D conformation.

High-Throughput Screening : Activity against therapeutic targets (e.g., kinases, GPCRs).

Cheminformatics Modeling : QSAR (Quantitative Structure-Activity Relationship) or molecular docking to predict interactions.

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